Diisopropyl xanthogen disulfide synthesis from isopropanol and carbon disulfide
Diisopropyl xanthogen disulfide synthesis from isopropanol and carbon disulfide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diisopropyl xanthogen disulfide is a crucial organosulfur compound with diverse applications, including as a vulcanization accelerator, a molecular weight regulator in polymerization, and an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] This technical guide provides a comprehensive overview of the synthesis of diisopropyl xanthogen disulfide from isopropanol (B130326) and carbon disulfide. It details the prevalent two-step synthetic route involving the formation of an intermediate xanthate salt followed by oxidative coupling, as well as more recent one-pot methodologies. This document furnishes detailed experimental protocols, a comparative summary of quantitative data, and schematic diagrams of the reaction pathway and experimental workflow to aid researchers in the efficient and safe synthesis of this versatile compound.
Introduction
The synthesis of diisopropyl xanthogen disulfide from isopropanol and carbon disulfide is a fundamental process in industrial and laboratory settings. The most common approach involves a two-step reaction.[3] In the first step, isopropanol reacts with carbon disulfide in the presence of a strong base, typically an alkali metal hydroxide (B78521) like sodium hydroxide or potassium hydroxide, to form the corresponding isopropyl xanthate salt.[4][5] The subsequent step involves the oxidation of this xanthate salt to yield diisopropyl xanthogen disulfide.[3][6] Various oxidizing agents, including sodium hypochlorite (B82951), hydrogen peroxide, and iodine, have been employed for this transformation.[3][6][7]
Recent advancements have focused on developing more efficient and environmentally friendly one-pot syntheses, which integrate the xanthate formation and oxidation steps, thereby simplifying the process and potentially increasing overall yield and purity.[3][6] This guide will explore both the traditional two-step method and a modern one-pot approach.
Reaction Mechanism
The synthesis proceeds through two key stages:
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Formation of Isopropyl Xanthate Salt: Isopropanol is first deprotonated by a strong base to form an isopropoxide anion. This nucleophilic isopropoxide then attacks the electrophilic carbon of carbon disulfide, resulting in the formation of the sodium or potassium salt of isopropyl xanthate.[8][9]
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Oxidative Dimerization: The isopropyl xanthate salt is then oxidized. This process involves the removal of two electrons from two xanthate molecules, leading to the formation of a disulfide bond and yielding diisopropyl xanthogen disulfide.[6]
Below is a diagram illustrating the general reaction pathway.
Caption: Reaction pathway for the synthesis of diisopropyl xanthogen disulfide.
Experimental Protocols
This section provides detailed experimental procedures for both a traditional two-step synthesis and a more streamlined one-pot synthesis.
Two-Step Synthesis of Diisopropyl Xanthogen Disulfide
This method involves the initial isolation of the isopropyl xanthate salt, followed by its oxidation.
Step 1: Synthesis of Sodium Isopropyl Xanthate [3]
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To a reactor equipped with a mechanical stirrer, add 66g (1.1 mole) of isopropanol, 76g (1.0 mole) of carbon disulfide, and 400g of toluene.
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While stirring, gradually add 82g (2.0 mole) of powdered sodium hydroxide (98% purity) over a period of 4 hours.
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Maintain the reaction temperature between 25-30°C using an external cooling bath.
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After the addition of sodium hydroxide is complete, continue stirring for an additional 2 hours at the same temperature.
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Filter the resulting crystalline sodium isopropyl xanthate and dry it under vacuum at 60-80°C.
Step 2: Oxidation of Sodium Isopropyl Xanthate to Diisopropyl Xanthogen Disulfide [3]
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In a reaction vessel, prepare a solution of 420g of water, 180g of isopropanol, and 60g (0.31 mole, based on 82.9% purity from a similar synthesis) of the prepared sodium isopropyl xanthate.
-
Stir the mixture and cool it to approximately 0°C.
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Slowly add 57g of aqueous sodium hypochlorite solution (30% purity, 0.23 mole) dropwise over about 30 minutes.
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During the reaction, diisopropyl xanthogen disulfide will precipitate from the solution.
-
Filter the product and wash it with pure water.
-
Dry the final product under vacuum at approximately 50°C.
One-Pot Synthesis of Diisopropyl Xanthogen Disulfide[6]
This efficient method generates the xanthate salt in situ and oxidizes it in the same reaction vessel.
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In a suitable reaction flask, reflux a mixture of potassium hydroxide pellets (25 mmol) and isopropanol (25 mmol) in 10 mL of acetonitrile (B52724) for 20 minutes.
-
Allow the mixture to cool to room temperature.
-
Slowly add carbon disulfide (30 mmol) to the reaction mixture.
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Stir the mixture at room temperature for a duration specified by monitoring the reaction progress (e.g., by TLC).
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In a separate flask, dissolve iodine (12.5 mmol) in 10 mL of water.
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Add the aqueous iodine solution to the reaction mixture and stir at room temperature for 15 minutes.
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Pour the reaction mixture into 50 mL of water and extract with ethyl acetate (B1210297) (3 x 25 mL).
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Combine the organic layers, wash with a 5% aqueous sodium thiosulfate (B1220275) solution, followed by brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica (B1680970) gel using a hexane-ethyl acetate solvent system.
Quantitative Data Summary
The following table summarizes key quantitative data from various synthetic approaches to provide a comparative overview of yields and purity.
| Synthesis Method | Base | Oxidizing Agent | Solvent(s) | Yield (%) | Purity (%) (Method) | Reference |
| Two-Step | Sodium Hydroxide | Sodium Hypochlorite | Toluene, Water, Isopropanol | 79 | 82.9 (Intermediate) | [3] |
| One-Pot (with Chlorine) | Sodium Hydroxide | Chlorine | Isopropanol | 94.2 | 98.8 (HPLC) | [3] |
| One-Pot (with Iodine) | Potassium Hydroxide | Iodine | Acetonitrile, Water | High | Not Specified | [6] |
| Multi-step (H2O2) | Sodium Hydroxide | Hydrogen Peroxide | Tetrahydrofuran, Water | 71 | 99.5 | [7] |
Experimental Workflow Visualization
The following diagram outlines the general workflow for the synthesis and purification of diisopropyl xanthogen disulfide.
Caption: General experimental workflow from synthesis to analysis.
Safety Considerations
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Carbon Disulfide (CS2): Highly flammable, volatile, and toxic. All manipulations should be carried out in a well-ventilated fume hood.
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Alkali Hydroxides (NaOH, KOH): Corrosive. Avoid contact with skin and eyes.
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Oxidizing Agents: Can be hazardous and should be handled with care according to their specific safety data sheets.
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Solvents: Organic solvents such as toluene, acetonitrile, and ethyl acetate are flammable. Ensure proper grounding and avoid ignition sources.
Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.
Conclusion
The synthesis of diisopropyl xanthogen disulfide from isopropanol and carbon disulfide can be effectively achieved through both traditional two-step and modern one-pot methodologies. The choice of method may depend on the desired scale, purity requirements, and available resources. The one-pot synthesis using chlorine as an oxidizing agent has shown high yield and purity.[3] This guide provides the necessary technical details to enable researchers to reproduce and adapt these synthetic protocols for their specific needs, while adhering to essential safety practices. The provided diagrams and data tables serve as quick references for understanding the reaction pathway and comparing the efficacy of different synthetic strategies.
References
- 1. Dixanthogen disulfide - Wikipedia [en.wikipedia.org]
- 2. Diisopropyl xanthogen disulfide | 105-65-7 | MOLNOVA [molnova.com]
- 3. CN106380436A - Preparation method for diisopropyl xanthogen disulfide - Google Patents [patents.google.com]
- 4. US2678939A - Method of preparing alkali metal xanthates - Google Patents [patents.google.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. CN104774166A - Synthetic method for disulfide diisopropyl xanthate - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. Carbon disulfide (CS2): chemistry and reaction pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
